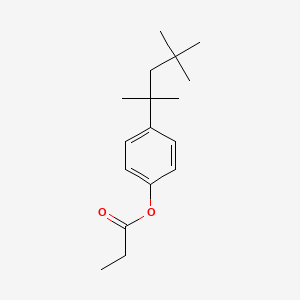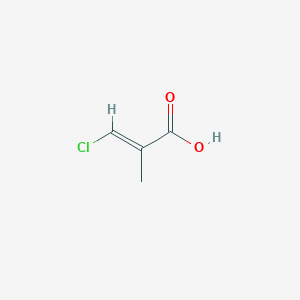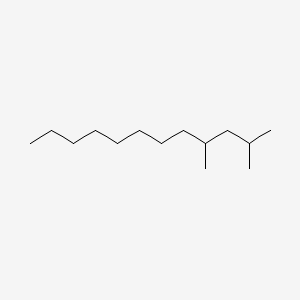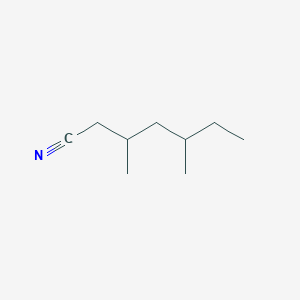
3,5-Dimethylheptanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile derivative of 3,5-dimethylheptane, characterized by the presence of a cyano group (-CN) attached to the heptane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Alkylation of Nitriles: One common method for synthesizing this compound involves the alkylation of a nitrile precursor. For example, 3,5-dimethylheptane can be reacted with a suitable nitrile source under controlled conditions to introduce the cyano group.
Hydrocyanation: Another method involves the hydrocyanation of 3,5-dimethylheptene, where hydrogen cyanide (HCN) is added across the double bond in the presence of a catalyst to form the nitrile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrocyanation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of acid or base to form 3,5-dimethylheptanoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: HCl, H2O, heat
Reduction: LiAlH4, ether
Substitution: Various nucleophiles under appropriate conditions
Major Products:
Hydrolysis: 3,5-Dimethylheptanoic acid
Reduction: 3,5-Dimethylheptanamine
Substitution: Depends on the nucleophile used
科学研究应用
3,5-Dimethylheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: this compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-dimethylheptanenitrile depends on the specific reactions it undergoes. For example, during hydrolysis, the nitrile group is converted to a carboxylic acid through nucleophilic attack by water, followed by protonation and subsequent elimination of ammonia. In reduction reactions, the nitrile group is reduced to an amine via the transfer of hydride ions.
相似化合物的比较
3,5-Dimethylheptane: The parent hydrocarbon without the nitrile group.
3,5-Dimethylheptanoic acid: The carboxylic acid derivative formed by hydrolysis of the nitrile.
3,5-Dimethylheptanamine: The amine derivative formed by reduction of the nitrile.
Uniqueness: 3,5-Dimethylheptanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its hydrocarbon, carboxylic acid, and amine counterparts. The nitrile group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
5631-60-7 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC 名称 |
3,5-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-4-8(2)7-9(3)5-6-10/h8-9H,4-5,7H2,1-3H3 |
InChI 键 |
QCQQDZQCZHYXBL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC(C)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




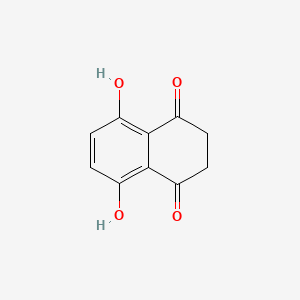
![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
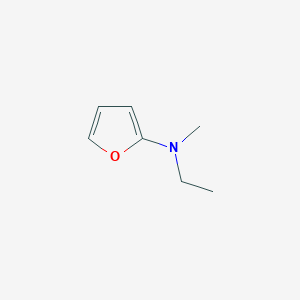
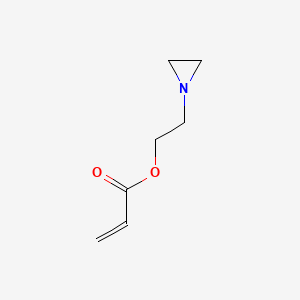
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)


